molecular formula C6H12BrN B1340384 4-Bromocyclohexanamine

4-Bromocyclohexanamine

Cat. No.: B1340384
M. Wt: 178.07 g/mol
InChI Key: JJSYJYVKPGBOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromocyclohexanamine (Molecular Formula: C6H12BrN, Molecular Weight: 178.07 g/mol) is a halogenated cyclohexylamine that serves as a valuable building block in organic and medicinal chemistry research . The presence of both a bromine atom and an amine group on the cyclohexane ring makes it a versatile intermediate for nucleophilic substitution reactions and the synthesis of more complex molecules . Its primary research value lies in its application as a precursor in pharmaceutical development, where it is used to create libraries of novel compounds and heterocyclic structures with potential biological activity . The compound is often utilized in stereoselective synthesis, leveraging the conformational properties of the cyclohexane ring, a concept foundational to organic chemistry credited to the work of Nobel laureates Derek Barton and Odd Hassel . For practical handling, this compound is frequently supplied as a stable hydrochloride salt (CAS: 99337-81-2) to facilitate storage and use . Researchers employ this compound to study structure-activity relationships and to develop new synthetic methodologies . It is strictly intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or human use . Misuse of RUO products can lead to inaccurate research results and significant regulatory consequences .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromocyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-5-1-3-6(8)4-2-5/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSYJYVKPGBOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 4 Bromocyclohexanamine

Regioselective Bromination of Cyclohexanamine Derivatives

To achieve selective bromination at the 4-position of the cyclohexyl ring, the amino group is typically first protected to modulate its reactivity and directing effects. Common protecting groups for this purpose include the acetyl (Ac) and tert-butyloxycarbonyl (Boc) groups, forming N-acetylcyclohexanamine and N-Boc-cyclohexanamine, respectively. These N-acylated derivatives then undergo regioselective bromination.

Electrophilic Substitution Approaches for 4-Position Bromination

Electrophilic bromination of N-acylated cyclohexanamine derivatives can be achieved using various brominating agents. The N-acyl group, being electron-withdrawing, deactivates the cyclohexane (B81311) ring to some extent, which allows for a more controlled reaction compared to the free amine.

While direct bromination of cyclohexanamine is not ideal, the influence of the amino group's state is a critical consideration in electrophilic additions to the ring. In a neutral state, the lone pair of electrons on the nitrogen atom makes the amino group a strong activating group, leading to high reactivity and poor selectivity.

Radical Bromination Strategies (e.g., N-Bromosuccinimide)

Free radical bromination presents a viable alternative for the introduction of a bromine atom onto the cyclohexane ring. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. commonorganicchemistry.com

In the case of N-acetylcyclohexanamine, the reaction with NBS under radical conditions is expected to favor substitution at the C-4 position. This regioselectivity is attributed to a combination of statistical factors and the steric hindrance imposed by the N-acetyl group at the C-2 and C-6 positions. The proposed reaction mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. The subsequent reaction of this radical with another molecule of NBS propagates the chain and yields the brominated product.

Starting Material Reagents and Conditions Major Product Plausible Yield (%)
N-AcetylcyclohexanamineNBS, AIBN, CCl4, refluxN-(4-Bromocyclohexyl)acetamide60-70
N-Boc-cyclohexanamineNBS, Benzoyl Peroxide, CCl4, refluxtert-Butyl (4-bromocyclohexyl)carbamate65-75

Post-Bromination Modifications and Salt Formations

Following the successful bromination of the N-protected cyclohexanamine, the protecting group is removed to yield the desired 4-bromocyclohexanamine. This free amine is often converted into a more stable and easily handled salt form, such as the hydrobromide or hydrochloride salt.

Formation of Hydrobromide and Hydrochloride Salts

The formation of hydrohalide salts is a standard procedure for the purification and stabilization of amine compounds.

Hydrochloride Salt: The hydrochloride salt of this compound can be prepared by treating a solution of the free amine in an appropriate organic solvent, such as diethyl ether or isopropanol (B130326), with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. google.com The salt typically precipitates from the solution and can be collected by filtration.

Hydrobromide Salt: Similarly, the hydrobromide salt can be obtained by reacting the free amine with hydrobromic acid (HBr).

The choice of solvent is crucial in this process to ensure good precipitation and high purity of the resulting salt.

Methodological Considerations for Salt Purity and Yield

To obtain high purity and yield of the hydrobromide and hydrochloride salts of this compound, several methodological factors must be considered:

Stoichiometry: Precise control of the stoichiometry of the acid is important. An excess of acid can lead to the formation of di-salts or be difficult to remove from the final product, while an insufficient amount will result in incomplete salt formation.

Solvent Selection: The solvent should be one in which the free amine is soluble but the resulting salt has low solubility. This facilitates the crystallization or precipitation of the salt, allowing for easy separation.

Temperature: Cooling the reaction mixture after the addition of the acid can often increase the yield of the precipitated salt.

Purification: The crude salt can be further purified by recrystallization from a suitable solvent or solvent mixture to remove any occluded impurities. Washing the filtered salt with a cold, non-polar solvent can also help to remove residual starting materials and byproducts.

Starting Material Reagents and Conditions Product Plausible Yield (%) Purity (%)
This compoundHCl in Diethyl EtherThis compound Hydrochloride>95>98
This compoundHBr in IsopropanolThis compound Hydrobromide>95>98

Derivatization Strategies for Amine Functionality

The primary amine group of this compound serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation

The direct N-alkylation of primary amines like this compound with alkyl halides is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. However, this reaction is often complicated by overalkylation, as the resulting secondary amine is typically more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies must be employed. One common approach is to use a large excess of the primary amine to favor the mono-alkylated product.

Alternative methods, such as reductive amination, offer a more controlled approach to mono-alkylation. This involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine.

Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of a catalyst, which is a more atom-economical and environmentally benign approach compared to using alkyl halides. wikipedia.org Photocatalytic methods have also emerged, allowing N-alkylation of amines with alcohols to proceed at room temperature. nih.gov

N-Acylation

N-acylation is a widely used and reliable method for converting amines into amides. This transformation is typically achieved by reacting this compound with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. researchgate.net These reactions are generally high-yielding and are not prone to over-reaction, making them a cornerstone of organic synthesis. The resulting amide bond is a common feature in many biologically active molecules and materials. researchgate.net

The choice of acylating agent and reaction conditions can be tailored to the specific substrate. For instance, the Schotten-Baumann reaction involves the acylation of an amine under basic aqueous conditions. The general efficiency of acylation allows for the introduction of a wide variety of functional groups onto the this compound scaffold.

Below is a table summarizing typical conditions for these derivatization reactions.

Reaction Type Reagents Typical Solvents General Conditions Product Type
N-AlkylationAlkyl Halide (e.g., R-Br)Aprotic solvents (e.g., THF, DMF)Base (e.g., K₂CO₃, Et₃N), Room Temp to RefluxSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone (RCHO), Reducing Agent (e.g., NaBH₃CN)Alcohols (e.g., MeOH)Acid catalyst, Room TemperatureSecondary Amine
N-AcylationAcyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O)Aprotic solvents (e.g., DCM, THF)Base (e.g., Pyridine, Et₃N), 0°C to Room TempAmide
N-AcylationCarboxylic Acid (RCOOH), Coupling Agent (e.g., DCC, EDC)Aprotic solvents (e.g., DCM, DMF)Room TemperatureAmide

The N-benzyl group is a common protecting group for amines and a structural motif in many pharmacologically active compounds. The synthesis of N-benzyl-4-bromocyclohexanamine can be efficiently achieved through several methods, most notably reductive amination. nih.govgoogle.com

In a typical procedure, this compound is reacted with benzaldehyde in a suitable solvent, such as methanol or ethanol. The reaction initially forms a Schiff base (imine) intermediate. This intermediate is then reduced in situ, without isolation, using a reducing agent like sodium borohydride (NaBH₄) or platinum-catalyzed hydrogenation (H₂/Pt), to yield the final N-benzyl-4-bromocyclohexanamine product. google.com This one-pot procedure is highly efficient and avoids the issue of overalkylation often encountered with direct alkylation using benzyl halides. researchgate.net

Direct alkylation with benzyl bromide in the presence of a base is another viable route, though it may require careful control of stoichiometry to minimize the formation of the dibenzylated tertiary amine. researchgate.net

Method Reagents Solvent Key Features
Reductive AminationBenzaldehyde, Sodium Borohydride (NaBH₄)MethanolHigh selectivity for mono-benzylation, mild conditions.
Catalytic HydrogenationBenzaldehyde, H₂, Pt/C catalystEthanolClean reaction with water as the only byproduct.
Direct AlkylationBenzyl Bromide, Base (e.g., K₂CO₃)AcetonitrileCan lead to overalkylation if not controlled.

Stereocontrolled Synthetic Routes to Chiral this compound

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required, particularly in the pharmaceutical industry.

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolving a racemic mixture and the inherent 50% loss of material. Several modern synthetic strategies can be applied to achieve this for chiral amines.

One powerful method involves the use of a chiral amine reagent, such as tert-butanesulfinamide (tBS). nih.govyale.edu This approach involves the condensation of the chiral tBS with a ketone precursor, 4-bromocyclohexanone, to form a chiral N-tert-butanesulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic cleavage of the sulfinamide auxiliary, would yield the desired chiral this compound with high enantiomeric excess. nih.gov

Enzyme-catalyzed reactions also offer a highly selective route. Transaminases, for example, can perform the asymmetric amination of a prochiral ketone (4-bromocyclohexanone) using an amine donor like L-alanine or isopropylamine. researchgate.net These biocatalytic methods are known for their exceptional enantioselectivity (often >99% ee) and operate under mild, environmentally friendly conditions.

Method Key Reagents/Catalysts Precursor General Principle
Chiral Auxiliary(R)- or (S)-tert-Butanesulfinamide4-BromocyclohexanoneDiastereoselective reduction of a chiral sulfinylimine intermediate. nih.gov
Biocatalysisω-Transaminase (ω-TA)4-BromocyclohexanoneEnantioselective transfer of an amino group from a donor to the ketone. researchgate.net
OrganocatalysisChiral Proline DerivativesN/A (for related systems)Asymmetric Mannich or Michael reactions can generate chiral amines. organic-chemistry.org

Classical resolution is a widely practiced and effective technique for separating the enantiomers of a racemic amine. wikipedia.orgnih.gov This method relies on the reaction of the racemic base (this compound) with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most importantly, different solubilities. rug.nl This difference in solubility allows for their separation by fractional crystallization. researchgate.net

A common and effective resolving agent for amines is tartaric acid, which is readily available in both enantiomerically pure forms, (+)-tartaric acid and (-)-tartaric acid. researchgate.netnih.gov The process typically involves dissolving the racemic this compound and one equivalent of the chiral tartaric acid in a suitable solvent, often an alcohol like methanol or ethanol. Upon cooling or slow evaporation, the less soluble diastereomeric salt will preferentially crystallize out of the solution. gavinpublishers.com

After separating the crystals by filtration, the enantiomerically enriched amine can be recovered by treating the salt with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The now-resolved amine can be extracted into an organic solvent. The enantiomeric purity of the resolved amine is typically determined by chiral chromatography or by measuring its optical rotation. The entire process can be repeated with the mother liquor, which is enriched in the other diastereomer, using the opposite enantiomer of the resolving agent.

Steps in Diastereomeric Salt Resolution:

Salt Formation: Reaction of racemic this compound with an enantiopure chiral acid (e.g., L-(+)-tartaric acid) in a solvent.

Fractional Crystallization: Isolation of the less soluble diastereomeric salt by filtration.

Liberation of Amine: Treatment of the isolated salt with a base to recover the enantiomerically enriched free amine.

Isolation: Extraction of the pure amine enantiomer.

Resolving Agent Principle of Separation Advantages Considerations
L-(+)- or D-(-)-Tartaric AcidDifferential solubility of diastereomeric tartrate salts. researchgate.netReadily available, inexpensive, effective for many amines.Solvent choice and crystallization conditions are crucial for good separation. gavinpublishers.com
(S)-Mandelic AcidDifferential solubility of diastereomeric mandelate salts. libretexts.orgEffective resolving agent.May be more expensive than tartaric acid.
(+)-Camphor-10-sulfonic acidDifferential solubility of diastereomeric sulfonate salts. libretexts.orgStrong acid, forms crystalline salts.Can be more difficult to remove.

Conformational Analysis and Stereochemical Investigations

Cyclohexane (B81311) Ring Conformations of 4-Bromocyclohexanamine

The cyclohexane ring is not planar and predominantly adopts a puckered chair conformation to minimize angular and torsional strain. In this compound, the bromo and amino substituents can occupy either axial or equatorial positions, leading to different conformational isomers.

The chair conformation of cyclohexane is the most stable arrangement, with all carbon-carbon bonds staggered, thus minimizing torsional strain. At room temperature, the two chair conformations of this compound rapidly interconvert in a process known as ring flipping. During this process, all axial bonds become equatorial, and all equatorial bonds become axial.

The stability of the different conformers of this compound is primarily dictated by the steric interactions of the bromo and amino groups with the rest of the ring. Substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other axial groups.

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. A larger A-value signifies a greater preference for the equatorial position due to more significant steric strain in the axial position.

The A-value for a bromine substituent is approximately 0.43 kcal/mol. masterorganicchemistry.com For an amino (-NH2) group, the A-value can be estimated from the conformational equilibrium of cyclohexylamine (B46788), where the equatorial conformer is present at about 84%, which corresponds to an A-value of approximately 1.4 kcal/mol. researchgate.net

A-Values for Substituents on Cyclohexane

SubstituentA-Value (kcal/mol)
-Br0.43
-NH2~1.4

The greater A-value of the amino group compared to the bromine atom indicates that the amino group has a stronger preference for the equatorial position to minimize 1,3-diaxial interactions. These interactions are steric repulsions between an axial substituent and the axial hydrogen atoms on the third carbon atoms away from it.

While steric effects are dominant, electronic effects can also influence the conformational equilibrium. Both the bromine atom and the amino group are electronegative, leading to a polarized C-X bond (where X is Br or N). The amino group is an electron-donating group by resonance and an electron-withdrawing group by induction. The bromine atom is an electron-withdrawing group through induction.

Relative Stabilities of Axial and Equatorial Isomers

Stereoisomerism and Chirality in this compound Systems

The presence of two different substituents on the cyclohexane ring gives rise to stereoisomerism.

This compound can exist as two geometric isomers: cis and trans. In the cis isomer, both the bromo and amino groups are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. pressbooks.pub These isomers are not interconvertible through ring flipping.

For the trans-4-bromocyclohexanamine , the two chair conformations are not equivalent. In one conformer, both the bromo and amino groups are in equatorial positions (diequatorial). In the other, after a ring flip, both substituents are in axial positions (diaxial). Given that both groups prefer the equatorial position, the diequatorial conformer is significantly more stable. The total steric strain for the diaxial conformer can be estimated by summing the A-values of the two groups (0.43 + 1.4 = 1.83 kcal/mol).

For the cis-4-bromocyclohexanamine , one substituent must be in an axial position while the other is in an equatorial position. Through ring flipping, the two conformers interconvert, with the positions of the bromo and amino groups swapping between axial and equatorial. The relative stability of these two conformers depends on which substituent is in the more sterically demanding axial position. Since the amino group has a larger A-value than the bromine atom, the conformer with the amino group in the equatorial position and the bromine atom in the axial position will be more stable than the conformer with an axial amino group and an equatorial bromine atom. The energy difference between these two conformers would be the difference in their A-values (1.4 - 0.43 = 0.97 kcal/mol).

Relative Stability of this compound Isomers and Conformers

IsomerConformerSubstituent PositionsRelative StabilityEstimated Strain Energy (kcal/mol)
trans1Br (eq), NH2 (eq)More stable0
2Br (ax), NH2 (ax)Less stable~1.83
cis1Br (ax), NH2 (eq)More stable~0.43
2Br (eq), NH2 (ax)Less stable~1.4

Enantiomeric and Diastereomeric Considerations

This compound can exist as two diastereomers: cis and trans. In the cis isomer, both the bromo and amino groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. These diastereomers arise from the different spatial arrangements of the substituents at the C1 and C4 positions.

The synthesis of 4-substituted cyclohexane-1-amines often results in a mixture of cis and trans diastereomers. nih.govresearchgate.net The separation of these diastereomers is a crucial step to obtain stereochemically pure compounds, which can be achieved through techniques such as crystallization or chromatography. For instance, in the synthesis of related 3-aminocyclohexanols, column chromatography has been successfully employed to separate the cis and trans isomers. nih.gov

Each of these diastereomers (cis and trans) is a racemic mixture of two enantiomers. The chair conformation of the cyclohexane ring in both the cis and trans isomers possesses a plane of symmetry, rendering the individual conformers achiral. However, the molecule as a whole can be chiral if the substituents break this symmetry. In the case of this compound, the C1 and C4 carbons are not stereocenters in the traditional sense, as two of the paths around the ring from these carbons are identical. However, the cis and trans isomers are diastereomers of each other.

The conformational equilibrium of these diastereomers is a key aspect of their stereochemistry. For the trans isomer, the diequatorial conformation, where both the bromo and amino groups occupy equatorial positions, is generally the more stable conformation. This minimizes steric strain, specifically 1,3-diaxial interactions. The diaxial conformation is significantly less stable. In contrast, the cis isomer exists as an equilibrium of two chair conformations of equal energy, with one substituent in an axial position and the other in an equatorial position.

IsomerSubstituent Positions (Chair Conformation)Relative Stability
trans-4-Bromocyclohexanaminedi-equatorialMore stable
trans-4-Bromocyclohexanaminedi-axialLess stable
cis-4-Bromocyclohexanamineaxial-equatorialEquilibrium of two equal energy conformers

Influence of Conformation on Reactivity Profiles

The conformation of this compound has a profound impact on its chemical reactivity. The spatial orientation of the amino and bromo groups dictates the feasibility of certain reaction pathways and influences the selectivity of the reactions.

Stereoelectronic Requirements for Reaction Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity, are crucial in understanding the reactivity of this compound. wikipedia.org One of the most significant stereoelectronic requirements is observed in reactions involving neighboring group participation, also known as anchimeric assistance.

In nucleophilic substitution reactions at the carbon bearing the bromine atom, the amino group can act as an internal nucleophile. For this to occur, a specific conformational arrangement is necessary. The lone pair of electrons on the nitrogen atom must be able to attack the backside of the C-Br bond, in a manner analogous to an intramolecular SN2 reaction. This requires the participating groups to be in an anti-periplanar arrangement.

In the case of trans-4-Bromocyclohexanamine, the more stable diequatorial conformer does not allow for this anti-periplanar arrangement. However, the less stable diaxial conformer places the amino and bromo groups in a 1,4-diaxial relationship, which is geometrically favorable for intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion intermediate. Although the concentration of the diaxial conformer at equilibrium is low, its enhanced reactivity can lead to it being the primary reacting species in certain reactions.

For the cis isomer, one group is axial and the other is equatorial. Ring flipping interconverts the axial and equatorial positions. In either conformation of the cis isomer, the amino and bromo groups are not in an anti-periplanar arrangement, making direct intramolecular backside attack less likely compared to the diaxial conformer of the trans isomer.

Isomer and ConformerAmino and Bromo Group OrientationPotential for Neighboring Group Participation
trans (di-equatorial)e, eLow
trans (di-axial)a, aHigh
cis (axial-equatorial)a, e or e, aLow

Correlation between Conformation and Reaction Selectivity

The conformation of this compound directly correlates with the selectivity of its reactions, leading to different products or product ratios depending on the starting diastereomer.

For instance, in reactions where neighboring group participation by the amino group is possible, the trans isomer is expected to react faster than the cis isomer due to the accessibility of the reactive diaxial conformation. The formation of the bicyclic aziridinium ion intermediate from the trans isomer would lead to retention of configuration at both the C1 and C4 positions upon subsequent nucleophilic attack.

In contrast, the cis isomer, being less prone to neighboring group participation, might undergo substitution reactions through other mechanisms, such as a direct SN2 attack by an external nucleophile, which would lead to inversion of configuration at the reaction center.

Elimination reactions are also influenced by the conformation of the diastereomers. For an E2 elimination to occur, an anti-periplanar arrangement of a proton and the leaving group (bromine) is required. Both cis- and trans-4-Bromocyclohexanamine can adopt conformations that allow for this arrangement, potentially leading to the same elimination product, 4-aminocyclohexene. However, the rates of elimination may differ depending on the stability of the required conformer.

The stereoselective synthesis of specific isomers of substituted cyclohexylamines is of significant interest in medicinal chemistry. For example, enzyme-catalyzed processes have been developed for the dynamic de-diastereomerization of 4-substituted cyclohexane-1-amines to selectively produce the desired trans isomer. nih.govresearchgate.net This highlights the importance of controlling the stereochemistry of these compounds for their application in pharmaceuticals.

Mechanistic Studies of Chemical Transformations

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the cyclohexane (B81311) ring serves as a leaving group in nucleophilic substitution reactions. The stereochemistry and reaction pathway are highly dependent on the reaction conditions and the isomeric form of the 4-bromocyclohexanamine (cis or trans).

Stereochemical Course of SN1 and SN2 Pathways

The stereochemical outcome of nucleophilic substitution at the carbon bearing the bromine atom is dictated by the operative mechanism, either SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular).

In an SN2 reaction , a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromine). This backside attack leads to an inversion of the stereochemical configuration at the reaction center. For instance, if the cis-isomer of this compound were to undergo an SN2 reaction, the product would be the trans-isomer. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

An SN1 reaction , conversely, proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The leaving group departs in the first, rate-determining step, resulting in a planar carbocation. The nucleophile can then attack this intermediate from either face, leading to a mixture of products with both retention and inversion of configuration. This often results in a racemic or near-racemic mixture if the starting material is chiral and the reaction center is the only stereocenter. For this compound, which is achiral, this would lead to a mixture of cis and trans isomers.

For the trans-isomer, direct intramolecular attack is not possible in the more stable chair conformations. Therefore, it is more likely to react via a standard SN2 or SN1 pathway, depending on the reaction conditions.

Table 1: Factors Influencing SN1 vs. SN2 Pathways in this compound
FactorFavors SN1Favors SN2Relevance to this compound
Substrate Tertiary > SecondaryPrimary > SecondaryThis compound is a secondary halide, so both pathways are possible.
Nucleophile Weak nucleophilesStrong, unhindered nucleophilesThe choice of nucleophile is crucial in directing the mechanism.
Leaving Group Good leaving groupGood leaving groupBromine is a good leaving group, favoring both pathways.
Solvent Polar protic solventsPolar aprotic solventsSolvent choice can be used to favor one mechanism over the other.
Stereochemistry Racemization (mixture of cis/trans)Inversion of configurationNGP in the cis-isomer can lead to retention of configuration.

Competitive Elimination (E1/E2) Processes

In addition to substitution, this compound can also undergo elimination reactions to form cyclohexene (B86901) derivatives. These reactions, categorized as E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), are often in competition with nucleophilic substitution.

The E2 mechanism is a one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. This reaction requires an anti-periplanar arrangement between the proton being removed and the leaving group. In the chair conformation of cyclohexane, this translates to both the proton and the bromine being in axial positions. The cis-isomer of this compound can readily adopt a conformation where a hydrogen atom and the bromine are trans-diaxial, facilitating the E2 reaction. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

The E1 mechanism , like the SN1 mechanism, proceeds through a carbocation intermediate. After the formation of the carbocation, a weak base can remove an adjacent proton to form a double bond. E1 reactions are favored by conditions that also favor SN1 reactions, such as the presence of a poor nucleophile that is also a weak base and a polar protic solvent.

The ratio of substitution to elimination products is influenced by factors such as the strength and steric hindrance of the base/nucleophile and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while higher temperatures also generally favor elimination over substitution.

Reactivity of the Amine Functional Group

The primary amine group in this compound imparts basic and nucleophilic properties to the molecule.

Basicity and Protonation Equilibria

In an acidic solution, the amine group will be protonated to form the corresponding ammonium (B1175870) salt. This equilibrium is important as the protonated form is not nucleophilic.

Reactivity in Condensation and Addition Reactions

The nucleophilic nature of the amine group allows it to participate in a variety of condensation and addition reactions, most notably with carbonyl compounds such as aldehydes and ketones. In these reactions, the nitrogen atom attacks the electrophilic carbonyl carbon.

The initial addition product is a hemiaminal, which can then lose a molecule of water to form an imine (also known as a Schiff base). This reaction is typically catalyzed by acid and is reversible. The formation of the imine is driven to completion by the removal of water from the reaction mixture.

Redox Chemistry of this compound

The chemical structure of this compound allows for both oxidation and reduction reactions at its functional groups.

The amine group can be oxidized by various oxidizing agents. For instance, primary amines can be oxidized to form a range of products, including nitroso compounds, hydroxylamines, and, under more vigorous conditions, nitro compounds. The specific product depends on the nature of the oxidizing agent and the reaction conditions.

Recent studies have shown that transaminases can be used for the diastereomer-selective deamination of cis/trans mixtures of 4-substituted cyclohexane-1-amines, including this compound. This enzymatic process converts the amine to a ketone, representing an oxidative transformation.

The bromine atom can be removed through reduction. This can be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a metal and acid. The reduction of the carbon-bromine bond would yield cyclohexanamine.

Oxidative Transformations to Cyclohexanone (B45756) Derivatives

The oxidation of this compound to a cyclohexanone derivative, specifically 4-bromocyclohexanone, represents a significant synthetic challenge due to the presence of two reactive sites: the amino group and the carbon-bromine bond. The primary goal is the selective oxidation of the amine to a ketone, a process known as oxidative deamination, without inducing elimination or substitution of the bromine atom.

A plausible mechanistic pathway involves the initial formation of a Schiff base intermediate. In the presence of a suitable oxidizing agent, the amine is first converted to an imine. This imine intermediate is then hydrolyzed under aqueous conditions to yield the ketone product, 4-bromocyclohexanone, and ammonia. The choice of oxidant and reaction conditions is critical to prevent unwanted side reactions, such as oxidation of the bromine atom or elimination reactions leading to cyclohexenone derivatives.

Table 1: Reagents for Oxidative Deamination of Primary Amines

Reagent/Catalyst System Description
Permanganate or Dichromate Strong, traditional oxidants capable of converting primary amines to ketones or aldehydes. nih.gov
Ruthenium Pincer Complex A catalytic system that can use water as the oxidant, offering a greener alternative. nih.govacs.org
o-Quinone Derivatives Can catalyze the oxidative deamination of primary amines, mimicking biological processes. nih.gov

Reductive Pathways to Cyclohexanamine

The conversion of this compound to cyclohexanamine involves a reductive pathway that accomplishes the removal of the bromine atom, a process known as reductive dehalogenation. wikipedia.org This transformation is of interest as it provides a route to unsubstituted cyclohexanamine from a functionalized precursor.

Catalytic hydrogenation is a primary method for such reductions. Raney Nickel, a finely divided nickel-aluminium alloy, is a particularly effective catalyst for this purpose due to its high surface area and adsorbed hydrogen. masterorganicchemistry.comgatech.eduyoutube.com The reaction typically proceeds by the catalytic addition of hydrogen across the carbon-bromine bond, leading to its cleavage and replacement with a hydrogen atom.

The mechanism of reductive dehalogenation by metals like those in Raney Nickel can be complex, potentially involving one- or two-electron transfer processes. nih.govdntb.gov.uaresearchgate.net In the case of alkyl halides, the reaction may proceed through the formation of radical intermediates or organometallic species on the catalyst surface. nih.gov The high stereospecificity observed in some metal-mediated reductions suggests that these intermediates may be short-lived or surface-bound. nih.gov

For this compound, the desired reaction is the selective cleavage of the C-Br bond while preserving the amine functionality. The conditions for catalytic hydrogenation, including the choice of catalyst, solvent, temperature, and hydrogen pressure, are crucial for achieving high yields and selectivity. While specific protocols for this compound are not extensively documented, related transformations of halogenated aromatic and aliphatic compounds provide valuable guidance. masterorganicchemistry.comnih.govgoogle.com

Table 2: Conditions for Catalytic Hydrogenation

Catalyst Substrate Type Conditions Reference
Ruthenium p-Toluidine 100-140 °C, 2-8 MPa H₂, 3-5 hours google.com
Ruthenium on Mesoporous Carbon 1,4-Phenylenediamine Not specified researchgate.net

Applications in Academic Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

As a building block, 4-Bromocyclohexanamine can be incorporated into larger, more complex molecular architectures through sequential or orthogonal reactions of its two functional groups.

The direct application of this compound in the synthesis of thiazolines and thiazines is not widely reported in scientific literature. However, its structure suggests a potential, albeit indirect, role in the formation of such heterocyclic systems. Thiazolines and thiazines are important classes of sulfur- and nitrogen-containing heterocycles with diverse biological activities.

Theoretically, this compound could be chemically modified to participate in classical thiazole (B1198619) or thiazine (B8601807) ring-forming reactions. For instance, the amine group could be converted into an isothiocyanate. This transformation is often achieved by reacting a primary amine with carbon disulfide. The resulting isothiocyanate could then potentially undergo intramolecular cyclization, although this would require specific reaction conditions and might not be a straightforward process.

A more plausible, though multi-step, approach would involve using the amine functionality to introduce a sulfur-containing moiety. For example, the amine could be reacted to form a thioamide, a common precursor in thiazole synthesis. The bromo-cyclohexyl part of the molecule would then be carried into the final structure.

Table 1: Potential Reaction Pathways for Heterocycle Synthesis

Reaction Type Starting Material Reagent Potential Intermediate Target Heterocycle
Hantzsch Thiazole Synthesis α-haloketone + Thioamide This compound (derivatized to a thioamide) Thioamide derivative of this compound Thiazole

It is important to note that these are hypothetical pathways, and their feasibility would require experimental validation.

The cyclohexane (B81311) ring is a common scaffold in medicinal chemistry due to its three-dimensional structure, which can provide a good spatial arrangement for substituents to interact with biological targets. The use of cyclohexane-based structures is prevalent in drug design. nih.gov The introduction of functional groups, such as the amine and bromine in this compound, provides attachment points for further molecular elaboration.

The cyclohexane scaffold can influence the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability. The bromine atom in this compound can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach various aryl or alkyl groups, thus building molecular complexity. The amine group can be used to form amides, sulfonamides, or other functional groups, which are important for forming hydrogen bonds with biological targets.

Table 2: Properties of the Cyclohexane Scaffold for Medicinal Chemistry

Property Description Relevance of this compound
Three-Dimensionality Provides a non-planar structure for substituent display. The chair conformation of the cyclohexane ring allows for precise spatial orientation of the amine and bromo groups.
Lipophilicity Influences solubility and membrane permeability. The cyclohexane ring is lipophilic, which can be modulated by derivatization of the functional groups.
Metabolic Stability Saturated rings are often more resistant to metabolic degradation. The cyclohexane core is generally stable, though the positions adjacent to the amine or bromine could be sites of metabolism.

| Synthetic Tractability | Ease of chemical modification. | The amine and bromine functionalities allow for a wide range of chemical transformations. |

Role in Chiral Auxiliary and Ligand Development

The use of this compound as a chiral auxiliary or in the development of chiral ligands is not documented in the literature. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For a compound to be an effective chiral auxiliary, it must be enantiomerically pure. This compound is commercially available as a racemic mixture, and methods for its chiral resolution are not commonly reported.

The development of chiral ligands for asymmetric catalysis often involves the use of molecules with well-defined stereochemistry and coordination sites for metal ions. While cyclohexylamines can be part of a ligand structure, the lack of readily available, enantiopure this compound limits its direct application in this area.

Development of Chemical Probes and Labeling Agents

Chemical probes are small molecules used to study biological systems. The development of chemical probes from this compound has not been specifically reported. However, its structure contains features that could be incorporated into a chemical probe.

For instance, the amine group can be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag. The bromo-cyclohexyl moiety could serve as a reactive group for covalent modification of a biological target, or as a recognition element. The development of a chemical probe would require significant synthetic modification of the this compound starting material.

Table 3: Potential Roles of this compound Moieties in Chemical Probes

Functional Group Potential Role in a Chemical Probe Example of Modification
Amine Group Attachment of reporter groups or linking to a targeting moiety. Acylation with a fluorescent carboxylic acid.
Bromo Group Can be converted to other functional groups for covalent labeling or used in cross-coupling to attach a pharmacophore. Conversion to an azide (B81097) for click chemistry.

| Cyclohexane Ring | Can act as a spacer or part of the recognition element. | Incorporation into a larger molecule that binds to a specific protein. |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and chemical environment of a compound. For 4-Bromocyclohexanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the structural analysis of this compound, particularly in defining the stereochemistry of the substituted cyclohexane (B81311) ring. The cis and trans isomers of this compound will exhibit distinct NMR spectra due to the different spatial orientations of the bromine and amine substituents.

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the cyclohexane ring and the amine group. The chemical shifts and coupling constants of the protons at the C1 and C4 positions (the carbons bearing the amine and bromine groups, respectively) are particularly diagnostic for stereochemical assignment. For instance, the width and multiplicity of the signal for the proton attached to the carbon bearing the bromine (CH-Br) can help distinguish between an axial and an equatorial position, thus indicating a cis or trans configuration.

Similarly, the ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the electronegativity and orientation of the substituents. The C1 and C4 carbons would show distinct shifts, and the symmetry of the molecule in a particular isomer would be reflected in the number of unique carbon signals.

Expected ¹H NMR Data for this compound Isomers:

Proton Expected Chemical Shift (ppm) - trans Isomer Expected Chemical Shift (ppm) - cis Isomer
CH-NH₂ ~ 2.6 - 3.0 ~ 2.8 - 3.2
CH-Br ~ 3.8 - 4.2 ~ 4.0 - 4.5
Cyclohexane CH₂ ~ 1.2 - 2.2 ~ 1.3 - 2.3
NH₂ ~ 1.5 - 2.5 (broad) ~ 1.5 - 2.5 (broad)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Expected ¹³C NMR Data for this compound Isomers:

Carbon Expected Chemical Shift (ppm) - trans Isomer Expected Chemical Shift (ppm) - cis Isomer
C-NH₂ ~ 50 - 55 ~ 48 - 53
C-Br ~ 55 - 60 ~ 53 - 58
Cyclohexane CH₂ ~ 25 - 40 ~ 23 - 38

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The primary amine (-NH₂) group would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. An N-H bending vibration would also be expected around 1590-1650 cm⁻¹. The C-N stretching vibration would appear in the 1020-1250 cm⁻¹ region.

The C-H bonds of the cyclohexane ring would produce stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ for sp³ C-H). The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, which can sometimes be difficult to assign definitively. guidechem.comchemguide.co.uk

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (amine) Stretching (asymmetric and symmetric) 3300 - 3500
N-H (amine) Bending 1590 - 1650
C-H (alkane) Stretching 2850 - 2960
C-N Stretching 1020 - 1250

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight of approximately 177.02 g/mol (for the most common isotopes ¹²C, ¹H, ¹⁴N, and ⁷⁹Br) and 179.02 g/mol (for the ⁸¹Br isotope). nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺). asdlib.org

The fragmentation pattern provides further structural information. Common fragmentation pathways for this compound would likely involve the loss of the bromine atom, the amine group, or cleavage of the cyclohexane ring. The base peak in the spectrum would correspond to the most stable fragment ion formed. For instance, the loss of a bromine radical would result in a fragment ion at m/z 98.

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Possible Fragment Identity
177/179 [C₆H₁₂BrN]⁺ (Molecular Ion)
98 [C₆H₁₂N]⁺
82 [C₆H₁₀]⁺

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography and liquid chromatography are the primary techniques used for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and thermally stable compounds. nih.gov It is well-suited for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. waters.com

The retention time of this compound in the GC chromatogram is a characteristic property under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the areas of any impurity peaks.

Illustrative GC-MS Method Parameters for this compound Analysis:

Parameter Condition
GC Column 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent)
Injection Temperature 250 °C
Carrier Gas Helium
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min
MS Ionization Mode Electron Ionization (EI) at 70 eV

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry configuration (LC-MS/MS), is a highly sensitive and selective technique for the quantitative analysis of compounds in complex matrices. rsc.orgphenomenex.com This method is ideal for determining the concentration of this compound in various samples.

The LC system separates the analyte from other components in the sample based on its partitioning between a mobile phase and a stationary phase. The separated analyte then flows into the mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for this compound. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for accurate quantification even at very low concentrations. lcms.cz

Illustrative LC-MS/MS Method Parameters for this compound Quantification:

Parameter Condition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
MS Ionization Mode Positive Electrospray Ionization (ESI+)

Chiral Chromatography for Enantiomeric Excess Determination

The separation of enantiomers, which are non-superimposable mirror images of a molecule, is a critical task in pharmaceutical and chemical research. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a primary method for determining the enantiomeric excess (ee) of a chiral compound like this compound. heraldopenaccess.usphenomenex.com The principle of this technique lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. phenomenex.com

The determination of enantiomeric excess is essential for assessing the optical purity of a sample. heraldopenaccess.us A racemic mixture contains equal amounts of both enantiomers (50:50) and has an enantiomeric excess of 0%, whereas an enantiomerically pure sample contains 100% of a single enantiomer. heraldopenaccess.us

In a typical research setting, a solution of this compound would be injected into an HPLC system equipped with a chiral column. The choice of the chiral stationary phase is critical and is often determined through screening various columns. Common CSPs for separating amines include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), which can offer robust enantioseparation.

The mobile phase, a solvent or mixture of solvents that carries the sample through the column, is also optimized to achieve the best separation. For amine compounds, normal-phase chromatography using mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape, is frequently employed.

As the enantiomers of this compound pass through the chiral column, one will interact more strongly with the stationary phase and therefore travel more slowly, resulting in a longer retention time. A detector, commonly a UV detector, measures the concentration of each enantiomer as it elutes from the column. The output is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess.

Illustrative Chromatographic Separation Data

While specific experimental data for the chiral separation of this compound is not publicly available, the following table represents a typical outcome for the successful separation of a chiral amine using chiral HPLC.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 8.510.2
Peak Area 950005000
Resolution (Rₛ) -> 1.5
Enantiomeric Excess (%) \multicolumn{2}{c

This data is illustrative and serves to demonstrate the type of results obtained from a chiral HPLC analysis. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

X-ray Crystallography for Solid-State Structural Analysis

To perform this analysis on this compound, a high-quality single crystal of the compound is required. This is often the most challenging step and can involve screening various crystallization conditions (e.g., different solvents, temperatures). Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays.

The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector. Complex mathematical algorithms are then used to process this diffraction data and generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

The structural information obtained from X-ray crystallography for this compound would include:

Confirmation of Connectivity: Unambiguously confirming the chemical bonding and connectivity of the atoms.

Stereochemistry: Determining the absolute configuration of the chiral centers (C1 and C4).

Conformation: Revealing the preferred conformation of the cyclohexyl ring (e.g., chair, boat) and the orientation of the bromo and amino substituents (axial vs. equatorial).

Intermolecular Interactions: Identifying hydrogen bonds and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Illustrative Crystallographic Data Table

As the crystal structure of this compound has not been publicly reported, the following table provides an example of the crystallographic data that would be obtained from such an analysis.

ParameterValue
Chemical Formula C₆H₁₂BrN
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.8 Å, b = 10.2 Å, c = 12.5 Å
α = 90°, β = 98.5°, γ = 90°
Volume (ų) 732.1
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.615

This data is representative of a small organic molecule and is for illustrative purposes only.

Computational Chemistry Approaches to 4 Bromocyclohexanamine Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, rooted in the fundamental principles of quantum theory, offer a detailed understanding of the electronic environment within a molecule. These methods are instrumental in predicting molecular orbitals, charge distributions, and the energetics of chemical reactions, thereby providing a solid foundation for interpreting the reactivity of 4-Bromocyclohexanamine.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the mechanisms of chemical reactions involving organic molecules like this compound. DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy of a system. This approach allows for the accurate modeling of reaction pathways, including the identification of reactants, products, intermediates, and transition states.

For this compound, DFT studies can elucidate the mechanistic details of important reactions such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the amino group. By mapping the potential energy surface, researchers can determine the most favorable reaction pathways and understand the factors that control selectivity. The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost for organic systems.

Illustrative Data from a Hypothetical DFT Study on a Reaction of this compound:

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsB3LYP/6-31G(d)0.0C-Br bond length: 1.95 Å
Transition StateB3LYP/6-31G(d)+15.2Elongated C-Br bond: 2.30 Å; Forming C-Nu bond: 2.10 Å
ProductsB3LYP/6-31G(d)-10.5Broken C-Br bond; C-Nu bond length: 1.45 Å

Note: This table is illustrative and does not represent actual experimental or published computational data.

Transition State Analysis and Activation Energy Computations

A critical aspect of studying reaction mechanisms is the characterization of the transition state, which represents the highest energy point along the reaction coordinate. DFT calculations are adept at locating and optimizing the geometry of transition states. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy can be used to compute the activation energy of the reaction. The activation energy provides a quantitative measure of the kinetic barrier that must be overcome for the reaction to proceed. Comparing the activation energies of different possible pathways allows for the prediction of the most likely reaction mechanism. For this compound, this analysis is crucial for understanding its reactivity profile and for designing synthetic routes.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanical methods are excellent for describing electronic structure and reactivity, they can be computationally expensive for studying the dynamic behavior and conformational preferences of flexible molecules. Molecular mechanics and dynamics simulations, which are based on classical mechanics, provide an efficient means to explore the vast conformational space of molecules like this compound.

Prediction of Stable Conformations and Interconversion Pathways

The cyclohexane (B81311) ring in this compound can adopt several conformations, with the chair form being the most stable. The substituents, the bromine atom and the amino group, can be in either axial or equatorial positions. This leads to the existence of different stereoisomers (cis and trans) and, for each, different conformers.

Molecular mechanics force fields, such as MMFF94 or AMBER, can be used to perform conformational searches to identify the most stable conformations. These methods calculate the steric energy of a molecule as a function of its geometry, allowing for the rapid evaluation of the energies of thousands of different conformations. The results of these searches typically show that the chair conformation with the bulky bromine and amino groups in the equatorial position is the most stable due to the minimization of steric hindrance, particularly 1,3-diaxial interactions. Molecular dynamics simulations can then be used to explore the pathways of interconversion between these stable conformations, such as the ring flip from one chair form to another.

Energy Profile Analyses and Conformational Searches

Energy profile analyses provide a quantitative description of the energy landscape of a molecule. By systematically changing specific dihedral angles in this compound and calculating the corresponding energy, a potential energy surface can be constructed. This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers that separate them.

Conformational search algorithms, such as Monte Carlo or systematic grid searches, are employed to explore this energy landscape comprehensively. The output of these searches is a collection of low-energy conformations and their relative energies, which can be used to calculate the population of each conformer at a given temperature using the Boltzmann distribution.

Hypothetical Relative Energies of this compound Conformers:

ConformerSubstituent PositionsRelative Energy (kcal/mol)Predicted Population at 298 K
trans-diequatorialBr (eq), NH2 (eq)0.0~95%
trans-diaxialBr (ax), NH2 (ax)+5.0<1%
cis-equatorial-axialBr (eq), NH2 (ax)+2.5~4%
cis-axial-equatorialBr (ax), NH2 (eq)+2.8~1%

Note: This table is for illustrative purposes to show the type of data generated and does not represent actual experimental or published computational data.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, theoretical predictions of NMR chemical shifts, coupling constants, and vibrational frequencies can aid in the interpretation of experimental spectra.

DFT calculations, particularly using methods that include electron correlation, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The calculated chemical shifts for different conformers can be averaged based on their predicted populations to obtain a theoretical spectrum that can be compared with the experimental one. Similarly, spin-spin coupling constants, which are highly sensitive to the dihedral angles between adjacent protons, can be calculated to help elucidate the dominant conformation in solution.

In the realm of vibrational spectroscopy, the calculation of infrared (IR) and Raman spectra allows for the assignment of experimental vibrational bands to specific molecular motions. This can be particularly useful for identifying the characteristic vibrational modes of the amino group and the carbon-bromine bond in different conformational environments. The correlation between predicted and experimental spectroscopic data provides a powerful means of validating the computational models and gaining a deeper understanding of the structure and dynamics of this compound.

Emerging Research Areas and Future Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of 4-Bromocyclohexanamine and its derivatives is a key area of ongoing research. Traditional synthetic routes are being challenged by innovative approaches that offer improved yields, selectivity, and greener reaction conditions.

Flow Chemistry: Continuous-flow synthesis is emerging as a powerful tool for the production of functionalized molecules, including cyclohexylamine (B46788) derivatives. nih.govnih.gov This technology offers advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. thieme-connect.de The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes, particularly for the synthesis of libraries of related compounds for screening purposes. nih.gov

Photocatalysis: Visible-light photocatalysis has gained significant attention as a mild and sustainable method for a variety of organic transformations, including amination and functionalization of amines. nih.govrsc.orgnih.gov The photocatalytic amination of aryl bromides has been demonstrated, suggesting the potential for similar strategies to be applied to the synthesis of this compound from corresponding precursors. rsc.org This approach could offer a more environmentally friendly alternative to traditional methods that often require harsh reagents and conditions.

Enzymatic Synthesis: Biocatalysis, utilizing enzymes for chemical transformations, offers high selectivity and mild reaction conditions. mdpi.com Halogenase enzymes, for instance, are known to regioselectively halogenate a diverse range of substrates. nih.govmanchester.ac.ukresearchgate.net The development of halogenases or other enzymes capable of acting on cyclohexylamine scaffolds could pave the way for the enzymatic synthesis of this compound, offering a highly specific and sustainable route to this compound. nih.govmanchester.ac.ukresearchgate.net

Advanced Mechanistic Insights into Stereospecific Transformations

The stereochemistry of this compound, with its cis and trans isomers, plays a crucial role in its reactivity and the properties of its derivatives. Gaining a deeper understanding of the mechanisms governing its stereospecific transformations is essential for the rational design of new synthetic routes and functional molecules.

Computational Modeling: Computational chemistry is becoming an indispensable tool for elucidating complex reaction mechanisms. rsc.orgsmu.edumdpi.commontclair.edu Density functional theory (DFT) calculations and other computational methods can be employed to model the transition states and reaction pathways of stereoselective reactions involving this compound. This allows for a detailed understanding of the factors that control the stereochemical outcome of a reaction, such as the role of catalysts, solvents, and substituent effects.

Stereoselective Reactions: All stereospecific reactions are inherently stereoselective, but the reverse is not always true. masterorganicchemistry.com Research into stereoselective reactions of 4-halocyclohexylamines is crucial for accessing specific isomers with desired biological or material properties. This includes investigating reactions that proceed with high diastereoselectivity or enantioselectivity, often through the use of chiral catalysts or reagents.

Transformation TypeKey Mechanistic ConsiderationsPotential Stereochemical Outcome
Nucleophilic SubstitutionSN1 vs. SN2 pathways, neighboring group participationInversion or retention of configuration
Elimination ReactionsE1 vs. E2 mechanisms, conformational effectsFormation of specific alkene isomers
Ring Opening ReactionsStereoelectronics of epoxide or aziridine (B145994) openingDiastereoselective formation of functionalized cyclohexanes

Development of this compound as a Precursor for Advanced Materials Research

The unique combination of a reactive bromine atom and a functional amine group makes this compound an attractive building block for the synthesis of advanced materials with tailored properties.

Functional Polymers: The amine group of this compound can be utilized as a monomer for the synthesis of functional polymers. researchgate.netresearchgate.netdiva-portal.org The bromine atom can then serve as a handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. researchgate.net This approach enables the creation of a diverse library of polymers with tunable properties for applications in drug delivery, coatings, and specialty plastics.

Liquid Crystals: Amine-substituted compounds, including those with cyclohexyl rings, have been investigated for their liquid crystalline properties. google.comnih.govtcichemicals.com The rigid cyclohexane (B81311) core of this compound, combined with the potential for introducing mesogenic groups through the amine functionality, makes it a candidate for the synthesis of novel liquid crystal materials.

Organic Electronics: Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices. frontiersin.orgdrpress.orgrsc.orgnih.gov The development of new organic semiconductors is crucial for advancing this technology. The ability to functionalize this compound at both the amine and bromine positions provides a versatile platform for synthesizing novel organic molecules with potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Material ClassPotential Role of this compoundDesired Properties
Functional Polymers Monomer with a handle for post-polymerization modificationTunable solubility, biocompatibility, thermal stability
Liquid Crystals Core structure for the synthesis of mesogenic moleculesBroad mesophase range, high birefringence
Organic Electronics Building block for novel organic semiconductorsHigh charge carrier mobility, good film-forming properties

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for this compound Chemistry

Stereoselectivity Prediction: Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. arxiv.orgresearchgate.net Machine learning models are being developed to predict the enantioselectivity and diastereoselectivity of reactions based on the structures of the reactants, catalysts, and solvents. arxiv.orgresearchgate.net Applying these models to the chemistry of this compound will be crucial for the targeted synthesis of specific stereoisomers.

AI/ML ApplicationImpact on this compound Chemistry
Reaction Prediction Faster identification of successful reaction conditions.
Synthesis Planning Design of more efficient and novel synthetic routes.
Stereoselectivity Prediction Targeted synthesis of specific stereoisomers.

Q & A

Q. What are the recommended methods for synthesizing 4-Bromocyclohexanamine with high purity?

Synthesis typically involves bromination of cyclohexanamine derivatives. A common approach is the nucleophilic substitution of a cyclohexanol derivative using reagents like PBr₃ or HBr under controlled conditions (40–60°C). Purification is achieved via recrystallization from ethanol or column chromatography using silica gel and a hexane/ethyl acetate gradient. Purity validation requires NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity and absence of byproducts .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • ¹H NMR : Identifies proton environments (e.g., axial/equatorial positions of the cyclohexane ring).
  • ¹³C NMR : Confirms bromine-induced deshielding of the adjacent carbon.
  • IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~650 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validates molecular weight (177.08 g/mol) via [M+H]⁺ or [M-Br]⁺ fragments .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Impervious gloves (nitrile), sealed goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields of this compound across studies?

Conduct a meta-analysis to quantify heterogeneity using metrics like (proportion of total variability due to heterogeneity) and H (standardized heterogeneity statistic). Systematic reviews should follow protocols outlined in the Cochrane Handbook, including sensitivity analysis to exclude outliers and subgroup analysis by reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies optimize the use of this compound as a chiral building block in asymmetric synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution.
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce enantioselectivity.
  • Analysis : Measure enantiomeric excess via chiral HPLC or polarimetry .

Q. How to design experiments to study the kinetic stability of this compound under varying pH conditions?

  • Experimental Setup : Prepare buffer solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate rate constants (k) and half-life (t₁/₂).
  • Control Variables : Maintain constant temperature (25°C) and ionic strength to isolate pH effects .

Q. How can researchers systematically identify literature gaps in the applications of this compound?

Use Boolean operators (AND/OR/NOT) in databases like PubMed and Web of Science to filter studies by keywords (e.g., "this compound AND synthetic applications"). Prioritize peer-reviewed journals and avoid non-curated platforms (e.g., BenchChem). Document search strategies using PRISMA guidelines for reproducibility .

Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?

  • Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity.
  • Degradation Studies : Expose the compound to UV light or microbial consortia and track breakdown products via LC-MS.
  • Regulatory Compliance : Align disposal practices with OSHA and ECHA guidelines for halogenated amines .

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